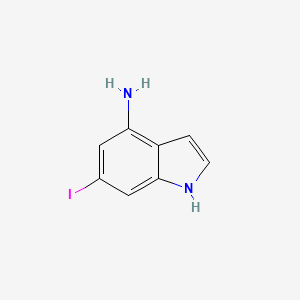

6-Iodo-1H-indol-4-amine

説明

6-Iodo-1H-indol-4-amine is a compound that can be associated with the indole class of heterocyclic aromatic organic compounds. Indoles are characterized by a structure that includes a benzene ring fused to a pyrrole ring. Although the provided papers do not directly discuss 6-Iodo-1H-indol-4-amine, they do provide insights into the synthesis, properties, and applications of structurally related indole derivatives.

Synthesis Analysis

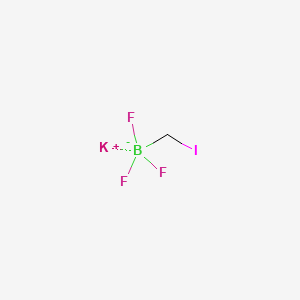

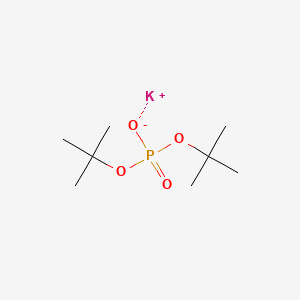

The synthesis of indole derivatives is a topic of interest in several of the provided papers. For instance, the synthesis of triarylamines based on 6H-indolo[2,3-b]quinoxaline involves palladium-catalyzed C-N and C-C coupling reactions . Another paper describes a catalyst-free synthesis of 6-hydroxy indoles through aza-Michael addition and rearomatization reactions . Additionally, substituted-(6H-thiazolo[4,5-e]indol-2-yl)-amines and substituted benzylidene-(1H-indol-4-yl)-amines were synthesized from 4-nitro-1H-indole and 4-amino-1H-indole as intermediates . These methods could potentially be adapted for the synthesis of 6-Iodo-1H-indol-4-amine by incorporating an iodination step.

Molecular Structure Analysis

The molecular structure of indole derivatives is crucial in determining their electronic and optical properties. The paper on triarylamines based on 6H-indolo[2,3-b]quinoxaline discusses the influence of peripheral amines on the electronic absorption spectra and the localization of emission on the chromophore . Theoretical investigations such as TDDFT simulations help rationalize the origin of optical spectra and observed trends . These insights could be relevant when analyzing the molecular structure of 6-Iodo-1H-indol-4-amine, particularly how the iodo substituent might affect its electronic properties.

Chemical Reactions Analysis

The reactivity of indole derivatives is highlighted in several papers. For example, the synthesis of 6H-pyrrolo[3,2,1-de]phenazin-1-amine derivatives through anodic oxidation of aminodiphenylamine in the presence of nitrile derivatives showcases the potential for electrochemical reactions . The synthesis of 6H-indolo[2,3-b]quinolines via the reaction of indole-3-carboxyaldehyde with aryl amines in the presence of iodine suggests that iodine can play a role in facilitating reactions involving indole derivatives . These findings could inform the chemical reactions analysis for 6-Iodo-1H-indol-4-amine, particularly in terms of its potential reactivity and the role of iodine in its synthesis or further transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by their molecular structure. The compounds described in the first paper exhibit green or yellow emission and display one-electron quasi-reversible oxidation, which is attributed to the oxidation of the peripheral amines . The enhanced thermal stability and higher glass transition temperatures are due to the presence of the dipolar 6H-indolo[2,3-b]quinoxaline segment . These properties are important when considering the potential applications of 6-Iodo-1H-indol-4-amine, as they could affect its stability, reactivity, and suitability for various uses.

科学的研究の応用

Functionalization and Derivatization of Indoles

6-Iodo-1H-indol-4-amine serves as a versatile intermediate for the functionalization and derivatization of indoles, a crucial scaffold in medicinal chemistry. Studies have shown that the introduction of an iodine atom at the indole core facilitates various chemical transformations, leading to diverse indole derivatives with potential biological activities. For instance, the 1,3-iodo-amination of 2-methyl indoles through Csp2-Csp3 dual functionalization using iodine reagents has been developed, providing a pathway to synthesize 2-aminomethyl-3-iodo-indole derivatives. This method leverages the unique reactivity of iodine for complex transformations, highlighting the utility of 6-Iodo-1H-indol-4-amine in synthesizing compounds with intricate molecular architectures (Moriyama, Hamada, Ishida, & Togo, 2018).

Synthesis of Novel Indole Derivatives

The compound is instrumental in synthesizing novel indole derivatives, which are significant due to their widespread applications in pharmaceuticals, agrochemicals, and materials science. An electrochemical approach for the iodoamination of various indole derivatives has been reported, showcasing an environmentally friendly method for the synthesis of complex indole structures. This strategy underscores the potential of 6-Iodo-1H-indol-4-amine in green chemistry applications, enabling the late-stage functionalization of natural products and pharmaceuticals, and facilitating gram-scale synthesis and radiosynthesis of labeled compounds (Lei et al., 2020).

Advanced Material and Molecular Structure Analysis

Beyond its applications in synthesis, 6-Iodo-1H-indol-4-amine is a subject of study in materials science and advanced molecular structure analysis. Research into new indole derivatives emphasizes the diverse applications of these compounds in optical materials and biological fields. Experimental and computational investigations have provided insights into the molecular structure, spectroscopic properties, and stability of indole-based compounds, contributing to the development of materials with novel properties (Tariq et al., 2020).

Safety and Hazards

作用機序

Target of Action

6-Iodo-1H-indol-4-amine is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders in the human body . .

Mode of Action

Indole derivatives, in general, have been found to interact with multiple receptors, contributing to their broad-spectrum biological activities .

Biochemical Pathways

Indole derivatives are known to affect various biochemical pathways due to their diverse biological activities . They have been found to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .

Result of Action

Indole derivatives have been found to exhibit various biologically vital properties, contributing to their use in the treatment of cancer cells, microbes, and different types of disorders in the human body .

特性

IUPAC Name |

6-iodo-1H-indol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IN2/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4,11H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPHLQRYJCPKVHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=CC(=C21)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646460 | |

| Record name | 6-Iodo-1H-indol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Iodo-1H-indol-4-amine | |

CAS RN |

885520-58-1 | |

| Record name | 6-Iodo-1H-indol-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885520-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Iodo-1H-indol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Anthracenesulfonic acid, 1-amino-4-[[3-[(benzoylamino)methyl]-2,4,6-trimethylphenyl]amino]-9,10-dihydro-9,10-dioxo-, monosodium salt](/img/structure/B1343615.png)